Pyridine, 2-ethoxy-3-methyl-
Description
Significance of Alkoxypyridines in Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. openmedicinalchemistryjournal.comwikipedia.org Among these, pyridine (B92270) and its derivatives are a cornerstone, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals. wikipedia.orgnih.gov The pyridine ring, an aromatic six-membered ring with one nitrogen atom, is a key feature in many biologically active molecules, including vitamins and hormones. openmedicinalchemistryjournal.commsu.edu
Alkoxypyridines, a subclass of pyridine derivatives characterized by an alkoxy group (-OR) attached to the pyridine ring, are of particular importance. Their significance stems from their roles as versatile synthetic intermediates and as integral components of functional molecules. The presence of the alkoxy group modifies the electronic properties of the pyridine ring, influencing its reactivity in various chemical transformations. msu.edu For instance, 2-alkoxypyridines are valuable precursors for the synthesis of 2-aminopyridines, a class of compounds with significant utility in the preparation of diverse heterocyclic systems. researchgate.net The strategic placement of alkoxy groups can direct further chemical modifications and is crucial in the design of complex molecular architectures for applications in medicinal chemistry, materials science, and the development of dyestuffs and corrosion inhibitors. openmedicinalchemistryjournal.com The broad spectrum of biological activities associated with pyridine derivatives—including anticancer, anti-inflammatory, antiviral, and antimicrobial properties—is a major driver for the continued exploration of alkoxypyridine chemistry. openmedicinalchemistryjournal.comnih.govresearchgate.net
Historical Context of Pyridine, 2-ethoxy-3-methyl- in Synthetic Organic Chemistry
While a definitive date for the first synthesis of Pyridine, 2-ethoxy-3-methyl- is not prominently documented in historical chemical literature, its emergence can be contextualized within the broader surge of research into synthetic heterocyclic chemistry in the mid-20th century. The fundamental chemistry of pyridine has been established for well over a century, but the exploration of specifically substituted derivatives gained significant momentum as the fields of medicinal and agricultural chemistry advanced.
Key publications from the 1960s, such as those in The Journal of Organic Chemistry, demonstrate that complex substituted ring systems were of considerable interest for investigating chemical reactivity and reaction mechanisms. dss.go.th The development of synthetic methodologies for creating specifically functionalized pyridines accelerated from this period onward. Patents from the late 20th century, for example, describe various substituted pyridine derivatives for pharmaceutical applications, such as anti-ulcerative agents, indicating that compounds with structures analogous to 2-ethoxy-3-methylpyridine were being actively synthesized and investigated for their biological potential. google.com The development of modern catalytic cross-coupling reactions, particularly in the last few decades, has further elevated the importance of compounds like 2-ethoxy-3-methylpyridine as building blocks for more complex molecules.
Scope and Research Objectives for Pyridine, 2-ethoxy-3-methyl- Studies
Current research interest in Pyridine, 2-ethoxy-3-methyl- is primarily focused on its role as a key intermediate in organic synthesis. The principal objective of studies involving this compound is to utilize it as a foundational building block for the construction of more complex, high-value molecules.
A significant area of this research involves the conversion of 2-ethoxy-3-methylpyridine into its corresponding boronic acid derivative, 2-Ethoxy-3-methylpyridine-5-boronic acid. This transformation is highly valuable because pyridine boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions. These reactions are a powerful tool for forming new carbon-carbon bonds, allowing for the synthesis of elaborate biaryl compounds that are often the core structures of modern pharmaceuticals and agrochemicals. smolecule.com
Therefore, the scope of research for Pyridine, 2-ethoxy-3-methyl- includes:
Development of Synthetic Routes: Optimizing the synthesis of its derivatives, such as the aforementioned boronic acid, often involving techniques like Miyaura borylation.
Application in Medicinal Chemistry: Using it as a starting material to synthesize novel compounds for investigation as potential therapeutic agents. The resulting molecules are explored for a range of biological activities, including but not limited to anticancer and anti-inflammatory properties. ontosight.ai
Materials Science: Employing its derivatives in the creation of advanced materials and fine chemicals.
The overarching research objective is to leverage the specific substitution pattern of 2-ethoxy-3-methylpyridine to access novel chemical entities with desirable biological or material properties.
Research Data on a Key Derivative
The compound Pyridine, 2-ethoxy-3-methyl- is most frequently used as a precursor. The following table presents key research data for its important derivative, 2-Ethoxy-3-methylpyridine-5-boronic acid, which is synthesized directly from it.
Table 1: Physicochemical and Spectroscopic Data for 2-Ethoxy-3-methylpyridine-5-boronic acid
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂BNO₃ | nih.gov |
| Molecular Weight | 181.00 g/mol | nih.gov |
| IUPAC Name | (6-Ethoxy-5-methylpyridin-3-yl)boronic acid | nih.gov |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.32 (s, 1H), 7.86 (d, 1H), 4.12 (q, 2H), 2.58 (s, 3H), 1.42 (t, 3H) | |
| ¹³C NMR (126 MHz, CDCl₃) | δ 162.1, 149.8, 138.4, 123.6, 119.2, 64.5, 22.1, 14.7 | |
| Infrared (IR) Spectroscopy | Characteristic absorptions at 3200–3400 cm⁻¹ (O-H stretch) and 1340 cm⁻¹ (B-O stretch). | |
| Mass Spectrometry (HR-ESI) | m/z 182.0812 ([M+H]⁺) |
| Primary Use | Reagent in Suzuki-Miyaura cross-coupling reactions. | |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYVNRDIPQKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312293 | |
| Record name | 2-Ethoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83766-89-6 | |
| Record name | 2-Ethoxy-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83766-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyridine, 2 Ethoxy 3 Methyl and Its Structural Analogues
Modification of Existing Pyridine (B92270) Architectures
A common and versatile approach to synthesizing substituted pyridines involves the modification of readily available pyridine derivatives. This strategy allows for the precise introduction of desired functional groups onto the pyridine core.
Conversion of Pyridones to Ethoxypyridine Derivatives
The tautomeric equilibrium between 2-hydroxypyridines and 2(1H)-pyridones is a key characteristic of these compounds, with the pyridone form generally predominating in both solid and solution phases. nih.gov This reactivity can be harnessed to synthesize 2-alkoxypyridines through O-alkylation. The selective O-alkylation of 2-pyridones presents a challenge due to the competing N-alkylation. However, several methods have been developed to achieve regioselective O-alkylation.
One approach involves a triflic acid (TfOH)-catalyzed carbenoid insertion, which has been shown to achieve O-alkylation of 2-pyridones with high regioselectivity (>99:1). rsc.orgbohrium.com This metal-free method is characterized by its mild reaction conditions and broad substrate scope. rsc.orgbohrium.com
Palladium catalysis offers another strategy for the regioselective O-alkylation of 2-pyridones. rsc.org The coordination between the palladium catalyst and the nitrogen atom of the pyridine ring is believed to play a crucial role in directing the alkylation to the oxygen atom. rsc.org The Mitsunobu reaction, a well-established method for forming C-O bonds, can also be employed for the O-alkylation of 2-pyridones, though the regioselectivity between N- and O-alkylation can be substrate-dependent. semanticscholar.org
These O-alkylation strategies are pivotal in converting pyridone scaffolds into the corresponding alkoxypyridine derivatives, which can serve as precursors or structural analogues to 2-ethoxy-3-methylpyridine. The resulting aromatic O-alkyl pyridine derivatives have been investigated as PIM-1 kinase inhibitors for their potential anticancer activity. nih.gov
Transformations of Alkylpyridines (Picolines) as Starting Materials
Alkylpyridines, commonly known as picolines (methylpyridines), are readily available and serve as versatile starting materials for the synthesis of more complex pyridine derivatives. The methyl group of picolines can be functionalized through various reactions, including oxidation and cyanation. For instance, 3-picoline can be oxidized to nicotinic acid or can undergo oxidative ammonolysis to produce 3-cyanopyridine, which can then be hydrolyzed to nicotinic acid. mdpi.commdpi.com
A synthetic method for producing 2-cyano-3-picoline from 3-picoline has been developed, utilizing vanadium pentoxide and nitric acid to activate the pyridine ring for cyanation. google.com This 2-cyano-3-picoline could be a key intermediate for the synthesis of 2-ethoxy-3-methylpyridine. The cyano group could potentially be converted to an ethoxycarbonyl group, followed by reduction or other transformations to introduce the ethoxy group.
Furthermore, the direct α-methylation of pyridines can be achieved using a continuous flow system with a Raney® nickel catalyst and a low boiling point alcohol as the methyl source. nih.gov This method offers a greener alternative to traditional batch processes for introducing methyl groups onto the pyridine ring. nih.gov The functionalization of picolines provides a pathway to introduce substituents that can be further elaborated to the desired ethoxy and methyl groups found in the target compound.
Introduction of Ethoxy and Methyl Moieties via Nucleophilic or Electrophilic Substitution Reactions
Direct substitution reactions on the pyridine ring are a fundamental strategy for introducing functional groups. Due to the electron-deficient nature of the pyridine ring, it is generally more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution.
Nucleophilic substitution is a common method for introducing alkoxy groups onto the pyridine ring. This typically involves the displacement of a good leaving group, such as a halogen or a nitro group, at the 2- or 4-position by an alkoxide. The synthesis of 2-alkoxyquinolines, a related heterocyclic system, can be achieved through the SNAr reaction of 2-chloroquinolines with sodium alkoxides. nih.gov Similarly, 2-R-3-nitropyridines can undergo nucleophilic functionalization, where the nitro group can be displaced by various nucleophiles. nih.gov
Electrophilic substitution on the pyridine ring is more challenging but can be achieved, particularly with activating groups present on the ring. The introduction of a methyl group via electrophilic substitution is not as common as for benzene (B151609) rings. However, alternative strategies such as directed metalation can be employed. For example, the directed lithiation of 4-methoxypyridine (B45360) at the C-3 position allows for the introduction of various electrophiles. researchgate.net A similar strategy could potentially be applied to a 2-ethoxypyridine (B84967) to introduce a methyl group at the 3-position.
Catalytic Approaches in Pyridine, 2-ethoxy-3-methyl- Synthesis
Catalytic methods have revolutionized organic synthesis, offering efficient and selective routes to complex molecules. Both heterogeneous and homogeneous catalysis play a significant role in the synthesis and functionalization of pyridines.
Heterogeneous Catalysis in Gas-Phase Pyridine Synthesis
The industrial-scale synthesis of pyridine and its simple alkylated derivatives often relies on heterogeneous catalysis in the gas phase. A common method involves the condensation of aldehydes and ammonia (B1221849) over a solid catalyst at high temperatures. mdpi.comillinois.edu For instance, the reaction of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia over a catalyst can yield a mixture of pyridine and picolines. mdpi.com While this approach is highly effective for the synthesis of simple pyridines, achieving specific and complex substitution patterns like that of 2-ethoxy-3-methylpyridine directly from simple precursors in a one-pot gas-phase reaction is challenging due to the difficulty in controlling regioselectivity. However, the picolines produced through these methods can serve as starting materials for further functionalization, as discussed in section 2.3.2.
The development of more selective heterogeneous catalysts is an ongoing area of research. For example, the gas-phase methylation of pyridine with CO-H₂ or CO₂-H₂ over a nickel catalyst has been shown to produce 2-picoline and 2,6-lutidine with some degree of regioselectivity. nih.gov
Metal-Catalyzed Coupling and Functionalization
Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, often through C-H activation. These methods allow for the direct introduction of substituents without the need for pre-functionalized starting materials.
Palladium-catalyzed reactions are widely used for C-O bond formation, including hydroxylation and alkoxylation. rsc.org The palladium-catalyzed alkoxylation of vinyl tosylates has also been described. nih.gov Such methods could potentially be adapted for the direct ethoxylation of a suitably activated pyridine derivative.
Iridium-catalyzed C-H borylation of pyridines is a valuable method for introducing a boronate ester group onto the pyridine ring. rsc.orgnih.gov This boronate ester can then be subjected to cross-coupling reactions to introduce a variety of substituents, including methyl groups. More directly, iridium-catalyzed C-H methylation of benzoic acids has been reported, demonstrating the potential for direct methylation of aromatic rings. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Yield
The regioselective synthesis of 2,3-disubstituted pyridines, such as 2-ethoxy-3-methylpyridine, requires precise control over reaction parameters to ensure the desired isomer is formed with high purity and in excellent yield. Research into the synthesis of related substituted pyridines provides valuable insights into the key factors influencing these outcomes. These factors include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Systems:
The selection of an appropriate catalyst is paramount in directing the regioselectivity of pyridine ring formation and functionalization. For the synthesis of substituted pyridines, various catalytic systems have been explored, ranging from transition metal complexes to organocatalysts.
In the synthesis of 2-methylpyridines, for instance, catalyst systems play a crucial role. Studies have shown that the composition of heterogeneous catalysts significantly impacts the yield of different isomers. For example, a catalyst composed of Cadmium Oxide (CdO) and Chromium(III) Oxide (Cr2O3) on a kaolin (B608303) support has been shown to be effective in the gas-phase synthesis of methylpyridines. e3s-conferences.org The optimization of the metal loading and the choice of support are critical for maximizing the yield of the desired 2-methylpyridine (B31789) isomer. e3s-conferences.org
For the introduction of substituents at the 2- and 3-positions, transition metal-catalyzed cross-coupling and C-H activation strategies are prominent. Palladium catalysts, for example, are widely used for the regioselective preparation of pyridin-2-yl ureas from 2-chloropyridines. While not a direct synthesis of the 2-ethoxy-3-methyl- backbone, this demonstrates the utility of palladium in functionalizing the 2-position of the pyridine ring.
Reaction Conditions:
Beyond the catalyst, other reaction conditions must be carefully optimized to maximize yield and selectivity. Temperature is a critical parameter, with studies on methylpyridine synthesis indicating that increasing the reaction temperature can enhance the yield up to a certain point, after which side reactions may become more prevalent. semanticscholar.org For example, in the gas-phase synthesis of methylpyridines, an optimal temperature of 420°C was identified for mono- and diactive catalysts. semanticscholar.org
The choice of solvent can also have a profound effect on the reaction outcome. While some syntheses are performed in the gas phase or under solvent-free conditions, many solution-phase reactions rely on the selection of an appropriate solvent to ensure solubility of reactants and to mediate the reaction pathway.
The following table summarizes the optimization of reaction conditions for the synthesis of 2-methylpyridines, providing a model for the type of optimization that would be necessary for the synthesis of 2-ethoxy-3-methylpyridine.
| Catalyst System | Starting Materials | Temperature (°C) | Reaction Time | Yield of 2-Methylpyridine (%) | Reference |
|---|---|---|---|---|---|
| CdO-Cr2O3/Kaolin | Acetylene, Ammonia | 420 | Not Specified | 45.4 | e3s-conferences.org |
| Organic Cobalt Catalyst | Acetylene, Acetonitrile | 180 | 12 h | 50.88 | researchgate.net |
| Raney® Nickel | Pyridine, 1-Propanol | >180 | Continuous Flow | High Conversion | researchgate.net |
One-Pot Synthetic Procedures and Green Chemistry Considerations
One-pot, three-component reactions are particularly attractive for the synthesis of 2,3-disubstituted pyridines. These reactions often involve the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an amine source. The use of microwave irradiation has been shown to significantly accelerate these reactions and improve yields, often under solvent-free or in environmentally benign solvents like ethanol. nih.govnih.gov For example, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the synthesis of novel pyridine derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes). nih.gov
The principles of green chemistry also emphasize the use of non-toxic, renewable starting materials and catalysts. Iron-catalyzed cyclization reactions for the synthesis of symmetrical pyridines represent a step in this direction, as iron is an abundant and environmentally benign metal. rsc.org
Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. One-pot syntheses often exhibit high atom economy as they minimize the formation of byproducts.
The following table provides examples of one-pot synthetic procedures for polysubstituted pyridines, highlighting the reaction conditions and yields.
| Reaction Type | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Three-component reaction | Aldehyde, Acyl acetonitrile, Amino heterocycle | Ionic Liquid | High | nih.gov |
| Four-component reaction | Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave, Ethanol | 82-94 | nih.gov |
| Three-component cascade | Anilines, Diethyl acetylenedicarboxylate, Diethyl ethoxymethylenemalonate | Cs2CO3, Solvent-free | Good to Excellent | rsc.org |
Chemical Reactivity and Transformation Studies of Pyridine, 2 Ethoxy 3 Methyl
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, which generally makes it less reactive towards electrophilic attack than benzene (B151609). However, the presence of the electron-donating ethoxy and methyl groups modifies this reactivity.
The directing effects of the substituents on the pyridine ring are crucial in determining the outcome of electrophilic aromatic substitution reactions. The ethoxy group at the C2 position is a strong activating group and an ortho-, para-director. The methyl group at C3 is a weak activator and also an ortho-, para-director. In electrophilic substitution on pyridine, attack at the C3 (or C5) position is generally favored to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom embibe.comquimicaorganica.org.
For Pyridine, 2-ethoxy-3-methyl-, the C2 position is occupied by the ethoxy group and C3 by the methyl group. The directing influence of the powerful activating ethoxy group would favor substitution at the C5 position (para to the ethoxy group). The methyl group at C3 would also direct incoming electrophiles to the C5 position (ortho to the methyl group). Therefore, electrophilic attack is predicted to occur predominantly at the C5 position, benefiting from the combined activating and directing effects of both substituents. Attack at the C4 position would be sterically hindered by the adjacent methyl group, and attack at C6 would be electronically disfavored.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, especially when a good leaving group is present at the C2 or C4 positions, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen quora.comnih.gov.
While the ethoxy group is not a typical leaving group, its displacement by strong nucleophiles is possible, particularly under forcing conditions or with Lewis acid catalysis. For instance, 2-alkoxypyridines can be converted to 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction with various amines sci-hub.se. This suggests that the ethoxy group in Pyridine, 2-ethoxy-3-methyl- could potentially be displaced by strong nucleophiles like amines or alkoxides, likely requiring acid catalysis to facilitate the departure of the ethoxy group as ethanol.
If the pyridine ring were further substituted with a halogen, a common leaving group in SNAr reactions, its displacement would be facile. For example, a halogen at the C6 position would be readily displaced by a variety of nucleophiles. The rate of displacement would follow the general trend for halogens as leaving groups (F > Cl > Br > I) under many conditions for SNAr reactions on pyridines researchgate.nettandfonline.com. Microwave heating has been shown to significantly accelerate nucleophilic substitution on halopyridines acs.org.
Reactions Involving the Ethoxy Group
The ethoxy group itself can be a site of chemical transformation, primarily through cleavage of the ether linkage or, less commonly, through modification of the ethyl chain.
The ether linkage in 2-ethoxy-3-methylpyridine is susceptible to cleavage under strongly acidic conditions, typically with hydrohalic acids like HBr or HI acs.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 manner, yielding 3-methyl-2-pyridone and an ethyl halide. Attack on the sp2-hybridized carbon of the pyridine ring is disfavored.
As mentioned previously, the ethoxy group can also undergo exchange reactions. A notable example is the Lewis acid-promoted reaction of 2-alkoxypyridines with amines to form 2-aminopyridines sci-hub.se. This transformation proceeds through a nucleophilic displacement mechanism where the amine displaces the alkoxy group.
| Reaction Type | Reagents | Products | Conditions |
| Ether Cleavage | HBr or HI | 3-Methyl-2-pyridone, Ethyl halide | Strong acid, elevated temperature |
| Ethoxy Exchange | Amines, Lewis Acid | 2-Amino-3-methylpyridine derivative | Catalytic |
Reactions at the Methyl Group
The methyl group at the C3 position of the pyridine ring can undergo a variety of reactions, typically involving deprotonation to form a carbanionic species or radical abstraction of a hydrogen atom. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring.
Recent advancements in C-H functionalization have provided methods for the meta-alkylation of pyridines, which could be applicable to the methyl group of 2-ethoxy-3-methylpyridine researchgate.net. For instance, the methyl group could potentially be deprotonated with a strong base to form a nucleophilic species that can react with electrophiles.
Furthermore, reactions involving the condensation of the methyl group with aldehydes or other carbonyl compounds can be envisioned, particularly under basic or acidic catalysis. For example, 2-methyl-3-nitropyridines have been shown to react with aromatic aldehydes to form the corresponding styrylpyridines. A similar condensation could potentially be achieved with 2-ethoxy-3-methylpyridine.
| Reaction Type | Potential Reagents | Potential Products | General Conditions |
| Deprotonation-Alkylation | Strong Base (e.g., LDA), Alkyl Halide | 2-Ethoxy-3-ethylpyridine derivative | Anhydrous, inert atmosphere |
| Condensation | Aldehyde | 2-Ethoxy-3-styrylpyridine derivative | Acid or base catalysis |
Coupling Reactions and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and pyridine derivatives are frequently used substrates in these transformations. mdpi.com For 2-ethoxy-3-methylpyridine to be utilized in such reactions, it typically requires prior functionalization to introduce a suitable leaving group, such as a halide (Br, I) or a triflate, onto the pyridine ring.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgharvard.edutcichemicals.com The commercial availability of 2-ethoxy-3-methylpyridine-5-boronic acid indicates its utility in Suzuki-Miyaura reactions. This boronic acid derivative can be coupled with a variety of aryl or heteroaryl halides to synthesize complex molecules.
The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov This precedent strongly supports the feasibility of coupling reactions involving halogenated derivatives of 2-ethoxy-3-methylpyridine.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Component | Example | Purpose |
| Pyridine Substrate | 5-Bromo-2-ethoxy-3-methylpyridine | Electrophilic partner |
| Boron Reagent | Phenylboronic Acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent |
| Solvent | Dioxane/Water, DMF, Toluene | Reaction medium |
Beyond the Suzuki-Miyaura reaction, halogenated or triflated derivatives of 2-ethoxy-3-methylpyridine can participate in a range of other metal-catalyzed cross-coupling reactions.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.orglibretexts.orgnih.govnih.gov It is known for its tolerance of a wide variety of functional groups. A hypothetical Stille coupling would involve reacting a halogenated 2-ethoxy-3-methylpyridine with an organostannane like tributyl(phenyl)tin in the presence of a palladium catalyst. wikipedia.orgnih.gov
Sonogashira Coupling: This method forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. acs.orgwikipedia.orgacs.orgscirp.orgnih.gov This reaction would be suitable for introducing alkynyl substituents onto the 2-ethoxy-3-methylpyridine scaffold. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.orgscirp.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orglibretexts.org A halogenated 2-ethoxy-3-methylpyridine could be reacted with an alkene like styrene to form a styrylpyridine derivative. The mechanism involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. wikipedia.orglibretexts.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving 2-ethoxy-3-methylpyridine is crucial for optimizing conditions and predicting outcomes. The electronic nature of the substituted pyridine ring governs its reactivity in various transformations, including nucleophilic substitution and rearrangements.
While direct nitration of 2-ethoxy-3-methylpyridine is not extensively documented, the mechanistic pathways of related nitropyridine reactions, particularly those involving nitro group migration, offer significant insight. The introduction of a nitro group onto a pyridine ring dramatically influences its reactivity, often facilitating nucleophilic aromatic substitution (SNAr). nih.govnih.govnih.gov
In some pyridine systems, a nitro group has been observed to migrate from one position to another. One proposed mechanism for this rearrangement involves the formation of an N-nitropyridinium salt, followed by a acs.orgscirp.org sigmatropic shift of the nitro group to a carbon on the ring. researchgate.netresearchgate.net This pathway is distinct from electrophilic aromatic substitution.
Another relevant mechanistic pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. The presence of a strongly electron-withdrawing group, such as a nitro group, is often required to activate the ring for this type of reaction. nih.govacs.org The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov In some cases, particularly with pyridinium ions, the rate-determining step may not be the initial nucleophilic attack but rather the subsequent deprotonation of the addition intermediate. nih.gov These mechanistic principles would govern the behavior of a nitrated derivative of 2-ethoxy-3-methylpyridine in substitution reactions.
Role of Intermediates and Transition States in Reactivity
Understanding the chemical reactivity of Pyridine, 2-ethoxy-3-methyl- necessitates a detailed examination of the transient species that govern its transformations. The formation of intermediates and the energy profiles of transition states are critical in determining reaction pathways, rates, and product distributions. While specific experimental studies on the intermediates and transition states of Pyridine, 2-ethoxy-3-methyl- are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally related pyridine derivatives.
One of the key reaction types for ethoxypyridines is nucleophilic aromatic substitution (SNAr). In such reactions, the pyridine ring, particularly when activated by electron-withdrawing groups, is susceptible to attack by nucleophiles. For instance, computational studies on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine have elucidated the roles of intermediates and transition states. researchgate.net This research has shown that the reaction proceeds through the formation of a Meisenheimer complex, which is a key intermediate. researchgate.net
The transition state is the highest energy point along the reaction coordinate between reactants and intermediates, or between intermediates and products. Its structure represents a fleeting arrangement of atoms as bonds are being broken and formed. The energy required to reach this state is the activation energy, which is a primary determinant of the reaction rate.
In the context of a potential SNAr reaction involving Pyridine, 2-ethoxy-3-methyl-, a nucleophile would attack the carbon atom bonded to the ethoxy group. This would lead to a high-energy transition state where the bond between the nucleophile and the ring carbon is partially formed, and the carbon-oxygen bond of the ethoxy group is partially broken. The stability of this transition state would be influenced by the electronic effects of the methyl and ethoxy substituents.
Computational studies on related compounds provide data on the energetics of these species. For example, in the reaction of 2-ethoxy-3,5-dinitropyridine with piperidine, the formation and decomposition of the Meisenheimer complex have distinct energy barriers. researchgate.net
Table 1: Calculated Activation Barriers for a Related SNAr Reaction
| Reaction Step | Pathway | Activation Energy (kcal/mol) |
| Formation of Meisenheimer Complex | Uncatalyzed | Not rate-determining |
| Decomposition of Meisenheimer Complex | Uncatalyzed | ~28 |
| Formation of Meisenheimer Complex | Base-catalyzed | ~14.8 (Rate-determining) |
| Decomposition of Meisenheimer Complex | Base-catalyzed | Lowered |
This data is for the reaction of 2-ethoxy-3,5-dinitropyridine with piperidine and is presented here as an illustrative example of the energetics involved in SNAr reactions of substituted ethoxypyridines. researchgate.net
This table illustrates that the uncatalyzed reaction's rate is determined by the decomposition of the Meisenheimer complex, while the intervention of a base catalyst can lower this barrier to the point where the formation of the intermediate becomes the rate-determining step. researchgate.net While Pyridine, 2-ethoxy-3-methyl- lacks the strongly electron-withdrawing nitro groups of the compound in the study, the fundamental roles of the transition states and the Meisenheimer-like intermediate in a hypothetical SNAr reaction would be analogous. The specific energies would, of course, differ due to the different electronic nature of the methyl substituent compared to a nitro group.
Applications in Advanced Organic Synthesis and Materials Science
Pyridine (B92270), 2-ethoxy-3-methyl- as a Versatile Building Block in Chemical Synthesis
The pyridine ring is a core structure in numerous commercial compounds, including pharmaceuticals and agrochemicals. wikipedia.org Derivatives of pyridine are frequently employed as key intermediates and starting materials in multi-step synthetic pathways. jubilantingrevia.com
The pyridine framework is a common starting point for the synthesis of more complex, often fused, heterocyclic systems. researchgate.net The reactivity of the pyridine ring, which can undergo various substitution reactions, allows chemists to build intricate molecular architectures. organic-chemistry.org For a molecule like 2-ethoxy-3-methyl-pyridine, the ethoxy and methyl groups influence the reactivity and regioselectivity of subsequent reactions, such as electrophilic substitution, although these are generally more difficult to achieve with pyridine than with benzene (B151609). wikipedia.orgyoutube.com The nitrogen atom itself can be alkylated or oxidized to an N-oxide, which further modifies the ring's reactivity and enables different synthetic transformations. wikipedia.orgyoutube.com The synthesis of complex fused pyridines, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, often starts from a highly substituted pyridine derivative, demonstrating the role of these molecules as foundational precursors. researchgate.net
Pyridine and its derivatives are classified as important intermediates in the fine chemicals industry. jubilantingrevia.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, fragrances, and electronics. Substituted pyridines can be transformed into a wide array of value-added products like halo-pyridines, amino-pyridines, and pyridine aldehydes, which serve as key intermediates for active pharmaceutical ingredients (APIs). jubilantingrevia.com The specific substitution pattern on the pyridine ring is crucial for the final product's properties and function. While direct research on "Pyridine, 2-ethoxy-3-methyl-" as an intermediate is scarce, similar substituted pyridines are integral to the synthesis of various specialty chemicals. jubilantingrevia.comcustchemvip.com
Role in Ligand Design and Coordination Chemistry
The lone pair of electrons on the nitrogen atom of the pyridine ring is readily available to coordinate with metal ions. youtube.com This property makes pyridine and its derivatives exceptionally useful as ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. jscimedcentral.comnih.gov
A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. Pyridine acts as a monodentate ligand, meaning it binds to the metal through a single atom—the nitrogen. jscimedcentral.comjscimedcentral.com In a molecule such as "Pyridine, 2-ethoxy-3-methyl-", the primary coordination site would be the nitrogen atom. The ethoxy and methyl substituents can sterically and electronically influence the formation and stability of the resulting metal complex. The rich coordination chemistry of pyridine-type ligands has been used extensively to incorporate diverse metal ions into functional materials. nih.gov Polydentate ligands, which incorporate multiple pyridine rings or other coordinating groups, are often designed to control the geometry and properties of the final metal complex. nih.govresearchgate.net
Table 1: Properties of Representative Pyridine-Based Ligands
| Ligand Type | Description | Coordination Mode |
|---|---|---|
| Simple Pyridine | Acts as a weak pi-acceptor ligand and a Lewis base. jscimedcentral.com | Monodentate |
| Bipyridine | Two pyridine rings linked by a single bond, allowing chelation. | Bidentate |
| Pyridyl Oximes | Contain an oxime group attached to a pyridine ring, offering multiple coordination sites. researchgate.netnih.gov | Can be bidentate or act as a bridging ligand. researchgate.net |
Once a pyridine-based ligand coordinates to a metal center, the resulting complex can exhibit a variety of functions. These complexes are vital as industrial catalysts, in biochemical processes, and in materials science. jscimedcentral.comresearchgate.net
Catalysis: Pyridine-containing metal complexes are used to catalyze a wide range of organic reactions, including polymerization and hydrogenation. jscimedcentral.com The ligand can be designed to tune the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity. jscimedcentral.com For example, transition metal complexes with pyridine-amino acid ligands have shown catalytic activity in the reduction of nitrophenols. researchgate.net
Structural Roles: The defined coordination geometry of pyridine ligands helps in the construction of specific molecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net By controlling the angles and connectivity of the ligands, it is possible to create materials with desired pore sizes and surface areas. nih.gov The self-assembly of metal complexes through functionalities like amide groups associated with a pyridine moiety is a key strategy in building complex structures. nih.gov
Table 2: Examples of Metal Complexes with Pyridine-Type Ligands and Their Functions
| Metal | Ligand Type | Function/Application |
|---|---|---|
| Ni(II), Cu(I), Ag(I) | Pyridine | General coordination complexes with varied geometries (octahedral, tetrahedral, square planar). jscimedcentral.comjscimedcentral.com |
| Lanthanides (Nd, Eu, Gd) | Methyl 2-pyridyl ketoxime | Formation of dinuclear complexes with interesting magnetic properties. nih.gov |
| Palladium (Pd) | Pyridyl Oxime | Catalysis of C-H bond functionalization reactions. acs.org |
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Pyridine-containing molecules are valuable components in this field due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination.
The directional nature of metal-ligand coordination involving pyridine is a powerful tool for the self-assembly of complex supramolecular structures. nih.gov For instance, macrocycles containing the bis(1,2,3-triazolyl)pyridine motif have been shown to self-assemble with transition metal ions to form larger, organized structures. rsc.org The layer-by-layer deposition of pyridine-type compounds with metal cross-linkers allows for the precise construction of molecular assemblies on surfaces, with applications in electrochromic materials and solar cells. nih.gov While no specific studies on the supramolecular chemistry of "Pyridine, 2-ethoxy-3-methyl-" exist, its pyridine core provides the necessary functionality to be incorporated into such larger, self-assembled systems.
Self-Assembly and Non-Covalent Interactions
The capacity of molecules to spontaneously organize into ordered structures, a process known as self-assembly, is fundamentally governed by a variety of non-covalent interactions. wikipedia.orgnih.gov These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules in supramolecular assemblies. wikipedia.orgnih.gov For a molecule like Pyridine, 2-ethoxy-3-methyl-, several types of non-covalent interactions can be anticipated to play a role in potential self-assembly processes.
The primary non-covalent interactions expected for 2-ethoxy-3-methylpyridine include:
π-π Stacking: The electron-rich aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. The specific geometry of this interaction (face-to-face or edge-to-face) would be influenced by the steric hindrance posed by the ethoxy and methyl substituents.
Hydrogen Bonding: While the pyridine nitrogen is a potential hydrogen bond acceptor, the absence of a hydrogen bond donor on the molecule itself means it would rely on interactions with other molecules (e.g., solvent, other components in a mixture) to participate in hydrogen bonding. wikipedia.org
Dipole-Dipole Interactions: The polarized C-N and C-O bonds within the molecule create a net dipole moment, which can lead to electrostatic interactions with other polar molecules.
Currently, there are no specific studies detailing the self-assembly behavior of Pyridine, 2-ethoxy-3-methyl- or quantifying the energetic contributions of these non-covalent interactions for this particular compound. Research on related pyridine derivatives, such as 2-amino-3-methylpyridine, has shown that the pyridine nitrogen and other functional groups can coordinate with metal ions, leading to the formation of polymeric structures driven by coordination bonds and stabilized by hydrogen bonding. mdpi.com While this demonstrates the potential for substituted pyridines to form organized structures, analogous studies on 2-ethoxy-3-methylpyridine are not available.
Molecular Recognition Studies
Molecular recognition is the specific, non-covalent binding between two or more molecules. nih.govrsc.org This process is central to numerous biological and chemical systems, including enzyme-substrate binding and the design of synthetic receptors. nih.govrsc.orgnih.gov The structural features of Pyridine, 2-ethoxy-3-methyl- suggest it could potentially act as a guest molecule or a component of a larger host system in molecular recognition events.
The key molecular features that would be involved in recognition processes are:
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis basic site, capable of acting as a hydrogen bond acceptor or coordinating to metal centers. mdpi.com
The Aromatic Ring: The π-system of the pyridine ring can participate in π-π stacking and cation-π interactions.
The Ethoxy and Methyl Groups: These substituents provide steric bulk and can engage in hydrophobic and van der Waals interactions, influencing the shape selectivity and binding affinity of a potential host-guest complex.
Despite these potential interaction sites, a review of the scientific literature reveals no specific studies focused on the molecular recognition capabilities of Pyridine, 2-ethoxy-3-methyl-. Research in the broader field of molecular recognition often involves designing host molecules that can selectively bind to specific guest molecules. For instance, studies have explored the use of Co(III)-porphyrins for the recognition of imidazole derivatives in aqueous solutions. mdpi.com Such studies provide a blueprint for how a molecule like 2-ethoxy-3-methylpyridine could be targeted in future molecular recognition research, but as of now, no such research has been published.
The following table provides a hypothetical overview of the potential non-covalent interactions involving Pyridine, 2-ethoxy-3-methyl-, based on its functional groups. It is important to note that this is a theoretical summary and is not based on experimental data for this specific compound.
| Interaction Type | Potential Role of Pyridine, 2-ethoxy-3-methyl- | Interacting Partners |
| π-π Stacking | The pyridine ring can act as a π-system donor or acceptor. | Other aromatic molecules |
| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. | Hydrogen bond donor molecules (e.g., water, alcohols) |
| Van der Waals Forces | The ethoxy and methyl groups contribute to dispersion forces. | All molecules |
| Dipole-Dipole Interactions | The overall molecular dipole can align with other polar molecules. | Polar molecules |
| Coordination | The pyridine nitrogen can act as a ligand. | Metal ions |
Table 1: Theoretical Non-Covalent Interactions of Pyridine, 2-ethoxy-3-methyl-
Computational and Theoretical Investigations
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate molecular properties, including orbital energies and charge distributions. For substituted pyridines, these calculations are typically performed using functionals like B3LYP combined with a basis set such as 6–311++G(d,p), which provides a good balance of accuracy and computational cost. tandfonline.com
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule. tandfonline.com
For an analogous compound, 3-methylpyridine (B133936), DFT calculations have determined the HOMO-LUMO energy gap, which reveals its chemical activity. tandfonline.com The presence of an ethoxy group, as in 2-ethoxy-3-methylpyridine, would be expected to raise the HOMO energy due to the electron-donating nature of the oxygen atom, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine (B92270).
Table 1: Representative Frontier Orbital Energies for a Substituted Pyridine Analogue (3-methylpyridine)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.3 |
| ELUMO | -0.5 |
| Egap (HOMO-LUMO) | 5.8 |
Data is illustrative and based on typical values for similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack.
In a study of 3-methylpyridine, MEP analysis was used to clearly define charge distribution and reactive areas. tandfonline.com For 2-ethoxy-3-methylpyridine, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the pyridine ring, highlighting its primary site of basicity and susceptibility to electrophiles. The hydrogen atoms of the methyl and ethoxy groups would exhibit positive potential (blue). This visualization is critical for understanding intermolecular interactions. tandfonline.com
Spectroscopic Property Prediction and Correlation
Computational methods are instrumental in predicting and interpreting various types of molecular spectra.
Theoretical vibrational spectra (Infrared and Raman) can be calculated for a molecule's optimized geometry. These simulations predict the frequencies and intensities of vibrational modes, which can then be compared with experimental data to confirm structural assignments. For instance, computational studies on 2-methoxypyridine-5-boronic acid involved calculating vibrational frequencies to achieve good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, the vibrational assessments for 3-methylpyridine have been performed and compared with experimental data. tandfonline.com The calculated frequencies for 2-ethoxy-3-methylpyridine would show characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkage, and various ring breathing and deformation modes of the pyridine core.
Electronic spectra (UV-Vis) simulations, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of a molecule. For 3-methylpyridine, electron excitation analysis has been carried out to understand its behavior in different solvents. tandfonline.com
Table 2: Illustrative Calculated Vibrational Frequencies for Pyridine Analogues
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3050-3100 | Aromatic C-H Stretch |
| ν(C-H) | 2900-3000 | Alkyl C-H Stretch |
| ν(C=C), ν(C=N) | 1450-1600 | Aromatic Ring Stretch |
| ν(C-O-C) | 1200-1250 | Asymmetric Ether Stretch |
| β(C-H) | 1000-1300 | C-H in-plane bend |
| γ(C-H) | 800-950 | C-H out-of-plane bend |
Values are representative and based on general regions for these functional groups.
The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts (¹H and ¹³C). These theoretical predictions are a powerful tool for assigning experimental NMR spectra and confirming molecular structures. For both 2-methoxypyridine-5-boronic acid and 3-methylpyridine, ¹H and ¹³C NMR chemical shifts have been calculated and compared with recorded experimental data, showing good correlation. tandfonline.comresearchgate.net For 2-ethoxy-3-methylpyridine, calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring, the ethoxy group (with its characteristic quartet and triplet for the ethyl protons), and the methyl group.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C2 (Pyridine) | ~160 | - |
| C3 (Pyridine) | ~125 | - |
| C4 (Pyridine) | ~135 | ~7.5 (doublet) |
| C5 (Pyridine) | ~120 | ~7.0 (triplet) |
| C6 (Pyridine) | ~145 | ~8.1 (doublet) |
| -OCH₂CH₃ | ~65 | ~4.3 (quartet) |
| -OCH₂CH₃ | ~15 | ~1.4 (triplet) |
| 3-CH₃ | ~18 | ~2.3 (singlet) |
Chemical shifts are approximate and relative to TMS. Actual values depend on the specific computational method and solvent model used.
Reaction Mechanism Modeling
Theoretical modeling can also be applied to understand the mechanisms of chemical reactions. For instance, DFT calculations have been used to study the gas-phase elimination kinetics of 2-ethoxypyridine (B84967). researchgate.net Such studies can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, providing a detailed picture of how the reaction proceeds. For 2-ethoxy-3-methylpyridine, this could involve modeling reactions such as electrophilic substitution on the pyridine ring or reactions involving the ethoxy group.
Conformational Analysis and Molecular Dynamics Simulations
Beyond chemical reactions, computational methods are essential for understanding the three-dimensional structure and dynamics of molecules. For a flexible molecule like 2-ethoxy-3-methylpyridine, which has rotatable bonds, multiple conformations may exist, each with a different energy.
Conformational analysis of 2-ethoxy-3-methylpyridine would focus on the rotation around the C-O bond of the ethoxy group and the C-C bond between the ethyl and methyl groups. The relative orientation of the ethoxy group with respect to the pyridine ring is of particular interest. Computational studies on the analogous 2-methoxypyridine (B126380) have shown a preference for the syn conformation, where the methyl group is oriented towards the nitrogen atom of the pyridine ring. This preference is attributed to exchange repulsion among several σ-orbitals of the methoxy (B1213986) group and the pyridine ring. A similar preference would be expected for 2-ethoxy-3-methylpyridine, with the ethyl group pointing towards the ring nitrogen. The energy difference between different conformers and the rotational barriers between them can be calculated to understand the conformational landscape.
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of 2-ethoxy-3-methylpyridine would involve calculating the forces on each atom and solving the equations of motion to track their movements over time. This can provide insights into the flexibility of the molecule, the accessible conformations at a given temperature, and the timescales of conformational changes. Such simulations are also crucial for understanding how the molecule interacts with its environment, for instance, in a solvent or in a biological system. nih.gov For example, reactive force field molecular dynamics simulations have been used to investigate the combustion of pyridine. ucl.ac.uk While not directly related to conformational analysis, this illustrates the capability of MD to model complex chemical processes.
Table 3: Predicted Conformational Properties of 2-ethoxy-3-methylpyridine
| Property | Predicted Characteristic |
| Preferred Conformation of Ethoxy Group | The ethyl group is likely oriented towards the pyridine nitrogen (syn conformation). |
| Key Dihedral Angles | Rotation around the Pyridine-O bond and the O-CH2 bond would define the major conformers. |
| Influence of Methyl Group | The 3-methyl group may introduce steric hindrance that influences the preferred orientation of the ethoxy group. |
| Dynamic Behavior | Molecular dynamics simulations would reveal the flexibility of the ethoxy side chain and its interactions with solvent. |
| Note: The predictions in this table are based on the known conformational behavior of similar 2-alkoxypyridines and general principles of conformational analysis. |
Advanced Spectroscopic and Structural Characterization in Research
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com For 2-ethoxy-3-methylpyridine, obtaining a suitable single crystal would allow for the unequivocal determination of its solid-state structure.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields critical information on bond lengths, bond angles, and torsion angles within the molecule. For instance, the planarity of the pyridine (B92270) ring and the orientation of the ethoxy and methyl substituents relative to the ring would be precisely defined. mdpi.com
In studies of related pyridine derivatives, SCXRD has been essential for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. mdpi.com For 2-ethoxy-3-methylpyridine, one would expect to observe specific packing motifs influenced by weak C-H···N or C-H···π interactions. The crystal system, space group, and unit cell dimensions would be determined, providing a complete crystallographic fingerprint of the compound.
Table 1: Hypothetical Crystallographic Data for 2-ethoxy-3-methylpyridine
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 9.0 - 15.0 |
| c (Å) | 12.0 - 20.0 |
| α, γ (°) | 90 |
| β (°) | 90 - 110 |
| Volume (ų) | 1200 - 1800 |
| Z (molecules/unit cell) | 4 or 8 |
Note: This data is illustrative and based on typical values for similar organic molecules.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Complex Products and Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. nih.govnih.gov This technique is indispensable for confirming the molecular formula of 2-ethoxy-3-methylpyridine and any intermediates or products derived from it.
Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. For 2-ethoxy-3-methylpyridine (C₈H₁₁NO), the exact mass of its molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. nih.gov
In research involving multi-step syntheses, HRMS is critical for identifying reaction intermediates and byproducts, providing essential insights into reaction pathways. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing the loss of specific fragments, such as the ethyl group or parts of the pyridine ring. nih.gov
Table 2: HRMS Data for the Molecular Ion of 2-ethoxy-3-methylpyridine
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 138.0919 |
| Measured Exact Mass | 138.0915 (Hypothetical) |
Advanced NMR Techniques for Stereochemical, Conformational, and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While standard ¹H and ¹³C NMR confirm the basic connectivity, advanced techniques provide deeper insights into the molecule's stereochemistry, conformation, and dynamic behavior.
For 2-ethoxy-3-methylpyridine, ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) and methyl protons of the ethoxy group, and the methyl protons of the 3-methyl group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substitution pattern. rsc.org For example, ¹H NMR data for the related 5-Ethyl-2-methyl pyridine shows characteristic shifts for the pyridine ring protons and the alkyl substituents. rsc.org
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, confirming the connectivity of the ethoxy group and the relative positions of the ring protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would reveal through-space interactions, providing crucial information about the preferred conformation of the ethoxy group relative to the pyridine ring and the 3-methyl group. These techniques are vital for analyzing complex molecules and reaction mixtures. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-ethoxy-3-methylpyridine
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine-H4 | 7.20 - 7.40 | 135 - 140 |
| Pyridine-H5 | 6.70 - 6.90 | 115 - 120 |
| Pyridine-H6 | 7.90 - 8.10 | 145 - 150 |
| -OCH₂CH₃ | 4.20 - 4.40 (q) | 60 - 65 |
| -OCH₂CH₃ | 1.30 - 1.50 (t) | 14 - 16 |
| -CH₃ | 2.20 - 2.40 (s) | 15 - 20 |
| Pyridine-C2 | - | 160 - 165 |
| Pyridine-C3 | - | 125 - 130 |
Note: Values are estimates based on analogous substituted pyridines and are typically recorded in CDCl₃.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring in Complex Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comcore.ac.uk These two techniques are often complementary.
In the FT-IR spectrum of 2-ethoxy-3-methylpyridine, one would expect to see characteristic bands for:
C-H stretching from the aromatic ring and the alkyl groups (around 2900-3100 cm⁻¹).
C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region). researchgate.net
C-O stretching of the ethoxy group (a strong band around 1250 cm⁻¹).
C-H bending modes (fingerprint region, below 1400 cm⁻¹). core.ac.uk
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. spectroscopyonline.com In research settings, these techniques are invaluable for monitoring reaction progress. For example, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can be tracked in real-time to optimize reaction conditions. nih.gov
Table 4: Key Expected Vibrational Frequencies (cm⁻¹) for 2-ethoxy-3-methylpyridine
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 (w) | 3050 - 3100 (m) |
| Aliphatic C-H Stretch | 2850 - 2980 (m) | 2850 - 2980 (s) |
| Pyridine Ring (C=N, C=C) Stretch | 1580 - 1610 (s), 1450-1480 (s) | 1580 - 1610 (m), 1450-1480 (w) |
| Aromatic C-O Stretch | 1240 - 1280 (s) | 1240 - 1280 (w) |
| CH₃/CH₂ Bending | 1370 - 1460 (m) | 1370 - 1460 (m) |
(s = strong, m = medium, w = weak)
UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. sharif.edu For aromatic compounds like 2-ethoxy-3-methylpyridine, the primary transitions observed are π → π* and n → π*.
The pyridine ring contains both π electrons in the aromatic system and a non-bonding (n) lone pair of electrons on the nitrogen atom.
π → π transitions:* These are typically high-energy transitions and result in strong absorption bands, usually below 280 nm for substituted pyridines.
n → π transitions:* This transition involves promoting a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. It is a lower-energy, "forbidden" transition, resulting in a weaker absorption band at a longer wavelength (often > 280 nm). masterorganicchemistry.com
The positions and intensities of these absorption maxima (λₘₐₓ) are sensitive to the substituents on the pyridine ring and the polarity of the solvent. biointerfaceresearch.com UV-Vis spectroscopy is also a powerful tool for studying reaction kinetics. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined using the Beer-Lambert law.
Table 5: Expected UV-Visible Absorption Data for 2-ethoxy-3-methylpyridine in Ethanol
| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~270 - 280 | High (~2,000 - 5,000) |
| n → π* | ~300 - 320 | Low (~100 - 500) |
Note: These values are illustrative, based on general data for substituted pyridines.
Derivatives and Analogues of Pyridine, 2 Ethoxy 3 Methyl
Synthesis of Substituted 2-Ethoxypyridines with Varied Methyl Positions and Other Alkyl Groups
The synthesis of 2-ethoxypyridine (B84967) derivatives with different alkyl substitution patterns on the pyridine (B92270) ring is a key area of chemical exploration. The position and nature of the alkyl group can significantly influence the molecule's reactivity and properties. Generally, these compounds are prepared from corresponding alkyl-substituted 2-halopyridines.
For instance, 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine (B98176) can serve as precursors for the synthesis of the corresponding 2-ethoxypyridines. nih.govacs.org The synthesis typically involves a nucleophilic substitution reaction where the chloro group is displaced by an ethoxide ion. This method is adaptable for introducing other alkyl groups, provided the corresponding alkyl-substituted halopyridine is available. The synthesis of various alkylated pyridines, such as 2-methylpyridine (B31789) and 4-methylpyridine, has been well-documented, providing access to a range of starting materials. google.comresearchgate.net
A general two-step approach is often employed:
Synthesis of the Alkyl-Substituted Pyridine Core : This can be achieved through various methods, including condensation reactions of aldehydes, ammonia (B1221849), and other reagents. google.com For example, 3-alkylpyridine alkaloids (3-APAs) can be synthesized through the hydroarylation of 3-iodopyridine (B74083) with terminal-bromo alkenes. nih.gov
Introduction of the Ethoxy Group : The most common method is the Williamson ether synthesis, where an alkyl-substituted 2-halopyridine is treated with sodium ethoxide.
The table below summarizes reaction examples for creating precursors to substituted 2-ethoxypyridines.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-chloro-3-methylpyridine | 1. Ethyl bromoacetate (B1195939) 2. Aldehyde, DBU | N-alkenyl-3-methyl-2-pyridone | nih.govacs.org |
| 2-chloro-5-methylpyridine | 1. Ethyl bromoacetate 2. Aldehyde, DBU | N-alkenyl-5-methyl-2-pyridone | nih.govacs.org |
| 3-iodopyridine | Terminal-bromo alkenes | 3-alkylated pyridines | nih.gov |
| Acetaldehyde (B116499) | Ammonia, silica-alumina catalyst | 2-methylpyridine and 4-methylpyridine | google.com |
Exploration of Other Alkoxy Analogs (e.g., Methoxy (B1213986), Propoxy)
Varying the alkoxy group from ethoxy to other analogues like methoxy or propoxy can fine-tune the lipophilicity and steric profile of the parent molecule. The synthesis of these analogues generally follows the same principles as for 2-ethoxypyridines, typically involving the reaction of a 2-halopyridine with the desired sodium alkoxide.
A general method for the synthesis of 2-alkoxy-4-substituted pyridine derivatives has been developed, where the alkoxy group (R) can be a C1-C4 alkyl group, thus including methoxy, ethoxy, propoxy, and butoxy. google.comscispace.com This process starts from 2-chloropyridine (B119429) and involves several steps including oxidation, etherification, and functional group introduction. google.com
Specific examples from the literature highlight the synthesis of various alkoxy analogues:
Methoxy Analogs : A significant body of research exists on 2-methoxypyridine (B126380) derivatives, which are often synthesized via the cyclocondensation of chalcone (B49325) analogs with malononitrile (B47326) in methanol (B129727) with sodium methoxide. researchgate.net
Propoxy and Methoxypropoxy Analogs : The synthesis of compounds containing a 4-(3-methoxypropoxy)-3-methylpyridine moiety has been reported. chemicalbook.com For instance, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine is synthesized from 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine using thionyl chloride. chemicalbook.com Another method starts from 2,3-dimethyl-4-chloropyridine N-oxide and 3-methoxypropanol to yield 2,3-dimethyl-4-(methoxypropoxy)pyridine N-oxide, which is then further processed. google.com
The following table outlines the synthesis of different 2-alkoxypyridine analogues.
| Alkoxy Group | Synthetic Method | Starting Material | Reference |
|---|---|---|---|
| Methoxy | Cyclocondensation | Chalcone analogs, malononitrile, sodium methoxide | researchgate.net |
| Methoxy (at C2), Nitro (at C4) | Multi-step synthesis including etherification | 2-chloropyridine-N-oxide | google.com |
| Methoxypropoxy (at C4) | Chlorination of corresponding hydroxymethylpyridine | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | chemicalbook.com |
| Various (C5-C18) Alkoxy (at C4) | Nucleophilic substitution | 4-chloropyridine hydrochloride, corresponding alcohol, NaOH | semanticscholar.org |
Introduction of Additional Functional Groups on the Pyridine Ring
The introduction of diverse functional groups onto the 2-ethoxy-3-methylpyridine scaffold is crucial for creating derivatives with novel chemical and biological properties. pressbooks.pub Functional groups such as nitro, halogen, and cyano moieties can be introduced through various organic reactions.
Halogenation and Nitration : A patented method describes the synthesis of 2-alkoxy-4-substituted pyridines where the substituent can be a halogen (F, Cl, Br, I) or a nitro group. google.comscispace.com The process involves the nitration of a 2-alkoxypyridine-N-oxide intermediate using a mixture of concentrated nitric and sulfuric acids. google.com Subsequent steps can then be used to introduce halogen atoms.
Cyanation : The cyano group is another important functional group that can be incorporated. For example, 2-alkoxy-3-cyano-4,6-diarylpyridines have been synthesized through the condensation of α,β-unsaturated ketones with malononitrile. nih.gov The presence of a cyano group, particularly at the 3-position, is noted in various biologically active pyridine derivatives. ekb.eg
Arylation : C-H functionalization offers a direct way to introduce aryl groups. Palladium-catalyzed C3(5)-H polyfluoroarylation of 2-alkoxypyridines has been reported, demonstrating a method for late-stage modification. researchgate.net Additionally, C4-functionalization can be achieved through metalation with reagents like n-butylsodium, followed by capture with various electrophiles, including alkyl halides or through Negishi cross-coupling after transmetalation. nih.gov
This table summarizes methods for introducing various functional groups onto the pyridine ring.
| Functional Group | Position | Method | Key Reagents | Reference |
|---|---|---|---|---|
| Nitro (NO₂) | 4 | Nitration of N-oxide | Conc. HNO₃, Conc. H₂SO₄ | google.com |
| Halogen (F, Cl, Br, I) | 4 | Halogenation (following nitration and reduction) | Varies (e.g., bromination) | google.com |
| Cyano (CN) | 3 | Condensation/Cyclization | α,β-unsaturated ketones, malononitrile | nih.gov |
| Aryl | 4 | Metalation and Cross-Coupling | n-BuNa, ZnCl₂, aryl halide, Pd catalyst | nih.gov |
| Polyfluoroaryl | 3 or 5 | Palladium-Catalyzed C-H Functionalization | Perfluoroaryl-Pd species | researchgate.net |
Synthesis of Fused Heterocyclic Systems Incorporating the 2-Ethoxy-3-methylpyridine Moiety
Fusing a second ring to the 2-ethoxy-3-methylpyridine moiety creates rigid, polycyclic structures with distinct three-dimensional shapes and electronic properties, often leading to enhanced biological activity. ias.ac.in The synthesis of such systems can be achieved through intramolecular cyclization reactions where the pyridine ring is pre-functionalized with appropriate reactive groups. airo.co.in
Common strategies often involve the use of 2-pyridone tautomers, which are readily accessible from 2-alkoxypyridines. These 2-pyridones can then undergo reactions to build an adjacent ring.
Furo[2,3-b]pyridines : A prevalent fused system is the furopyridine core. One approach involves the O-alkylation of a pyridin-2(1H)-one with an α-bromoethylester, followed by cyclization to form the furo[2,3-b]pyridine (B1315467) system. nih.gov Another method describes a palladium-catalyzed cross-coupling of 1-alkynes and o-iodoacetoxypyridines followed by electrophilic cyclization. ias.ac.in
Pyrido[3',2':4,5]furo[3,2-d]pyrimidines : More complex fused systems can be built upon the initial furopyridine structure. For example, furo[2,3-b]pyridine-2-carboxamide derivatives can be further reacted with reagents like triethyl orthoformate to construct a fused pyrimidine (B1678525) ring, yielding pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. nih.gov
Cyclobutane-Fused Systems : An interesting approach involves the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide. This leads to a sequential ring opening, in situ allene (B1206475) formation, and an intramolecular [2+2] cycloaddition to create a cyclobutane (B1203170) ring fused to the pyridone system. nih.gov
These synthetic routes demonstrate the versatility of the 2-alkoxypyridine scaffold in constructing complex, multi-ring heterocyclic compounds. airo.co.inenamine.net
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes and Methodologies
The development of environmentally friendly and efficient synthetic methods for producing substituted pyridines is a significant area of current research. acs.orgacs.org Traditional methods often require harsh conditions and generate substantial waste. acs.org Future research on the synthesis of "Pyridine, 2-ethoxy-3-methyl-" will likely focus on greener alternatives.
Key areas of development include:
One-Pot, Multicomponent Reactions: These reactions offer an efficient way to synthesize complex molecules like tetra-arylpyridines from simple starting materials in a single step, minimizing waste and improving atom economy. acs.orgnih.gov
Heterogeneous Catalysis: The use of recyclable and non-corrosive catalysts, such as metal-organic frameworks (MOFs), is a promising approach to creating more sustainable synthetic processes for pyridine (B92270) derivatives. acs.org
Flow Chemistry: Continuous flow processes can offer safer and more efficient routes to substituted pyridines, with improved control over reaction parameters and reduced reaction times.
A potential synthetic pathway to a precursor of "Pyridine, 2-ethoxy-3-methyl-" has been described in the patent literature, involving the reaction of 5-bromo-2-chloro-3-picoline with ethanol to yield 5-bromo-2-ethoxy-3-methylpyridine. googleapis.com
Table 1: Potential Precursors and Related Synthetic Intermediates
| Compound Name | CAS Number | Role/Significance |
|---|---|---|
| 2-Ethoxy-3-methylpyridine | 83766-89-6 | Target compound, used in further synthesis. pharmaffiliates.comgoogle.com |
| 5-bromo-2-ethoxy-3-methylpyridine | 610279-03-3 | A key intermediate for further functionalization. googleapis.combldpharm.com |
| 2-Ethoxy-3-methylpyridine-5-boronic acid | 1451391-77-7 | A derivative used in cross-coupling reactions. alfa-chemistry.comavantorsciences.comsapphirebioscience.comguidechem.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The pyridine ring is a cornerstone in many pharmaceuticals and functional materials due to its versatile reactivity. researchgate.netnih.govnih.gov Future research will likely focus on uncovering new ways to functionalize "Pyridine, 2-ethoxy-3-methyl-" to create novel molecular architectures.
Emerging areas of interest for pyridine derivatives include:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying pyridine rings without the need for pre-functionalized starting materials. nih.gov This approach is seen as more sustainable and efficient. nih.gov While challenging due to the electronic nature of the pyridine ring, new methods are being developed to achieve selective C-H functionalization at various positions. cell.comacs.orgacs.org
Dearomatization Strategies: Temporarily disrupting the aromaticity of the pyridine ring can unlock novel reactivity patterns, allowing for the introduction of functional groups at positions that are typically difficult to access, such as the meta-position. cell.com
Photoredox Catalysis: The use of light to drive chemical reactions offers mild and selective methods for pyridine functionalization. cell.com
Advanced Material Science Applications and Functional Materials Development
Pyridine-containing compounds are integral to the development of advanced materials with tailored electronic and optical properties. nih.gov While specific applications for "Pyridine, 2-ethoxy-3-methyl-" have not yet been reported, its structure suggests potential for incorporation into various functional materials.
Future research could explore its use in:
Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The electronic properties of "Pyridine, 2-ethoxy-3-methyl-" could be tuned through further functionalization for these applications.
Molecular Assemblies: The nitrogen atom in the pyridine ring provides a coordination site for metal ions, enabling the construction of complex, self-assembled structures on surfaces. nih.gov These assemblies have potential applications in catalysis, sensing, and molecular electronics. nih.gov
Functional Polymers: Incorporating the "Pyridine, 2-ethoxy-3-methyl-" moiety into polymer chains could lead to materials with unique properties, such as specific ligand-binding capabilities or altered solubility.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in chemical research, accelerating the discovery and optimization of new reactions and molecules. nih.govrjptonline.orgarxiv.org
For a compound like "Pyridine, 2-ethoxy-3-methyl-," AI and ML could be applied to:
Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and reagents. nih.govacs.org This can save significant time and resources in the laboratory.
Optimize Reaction Conditions: AI algorithms can be used to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product.
Discover Novel Synthetic Routes: By analyzing vast networks of chemical reactions, AI can propose novel and efficient synthetic pathways to target molecules like "Pyridine, 2-ethoxy-3-methyl-" and its derivatives. arxiv.orggithub.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Pyridine, 2-ethoxy-3-methyl- |
| 5-bromo-2-ethoxy-3-methylpyridine |
| 2-Ethoxy-3-methylpyridine-5-boronic acid |
| 5-bromo-2-chloro-3-picoline |
| ethanol |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are applicable for preparing 2-ethoxy-3-methylpyridine, and how are structural ambiguities resolved during characterization?
- Synthetic Routes :
- Nucleophilic substitution : Ethoxy groups can be introduced via reactions with potassium carbonate/potassium hydroxide in trifluoroethanol, as demonstrated in trifluoroethoxy pyridine synthesis .
- Cross-coupling : Boronate ester intermediates (e.g., 2-chloro-3-boronate pyridines) enable Suzuki-Miyaura coupling for functionalization .
- Characterization :
- Multi-dimensional NMR : 1H, 13C, and DEPT NMR resolve regiochemical ambiguities, while 2D NMR (e.g., COSY, HSQC) confirms spatial arrangements .
- HRMS : Validates molecular formula and detects impurities .
- X-ray crystallography : Provides definitive structural confirmation, as used in copper(II)-pyridine complex studies .
Q. How can researchers ensure purity during the synthesis of 2-ethoxy-3-methylpyridine?
- Analytical Standards : Use chromatographic methods (HPLC, TLC) with reference standards to monitor reaction progress .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate high-purity crystals.
- Spectral Cross-Validation : Compare experimental NMR/IR data with computational predictions or literature values for analogous pyridines .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data during structural elucidation of 2-ethoxy-3-methylpyridine derivatives?
- Complementary Techniques :
- Combine X-ray crystallography (for absolute configuration) with DFT calculations to validate electronic structures .
- Use isotopic labeling or NOE NMR to distinguish between rotational isomers .
- Case Study : In imidazo[1,2-a]pyridine synthesis, conflicting UV/fluorescence data were resolved by correlating optical properties with π-extension patterns .
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(OTf)₂ for oxidative C-H amination) to enhance regioselectivity .
- Solvent and Base Optimization : Mixed alkali systems (e.g., K₂CO₃/KOH) improve nucleophilic substitution efficiency .
- Flow Reactors : While industrial methods are excluded, lab-scale continuous flow setups reduce side reactions in sensitive steps .
Q. What experimental designs probe the reactivity of ethoxy and methyl substituents in 2-ethoxy-3-methylpyridine?
- Functionalization Pathways :
- Ethoxy Group : Hydrolysis under acidic conditions to generate hydroxyl intermediates, followed by alkylation or acylation .
- Methyl Group : Oxidative transformations (e.g., using IBX) to carboxylates or cross-coupling via directed C-H activation .
- Mechanistic Probes : Isotope-labeling (e.g., deuterated methyl groups) to track reaction pathways in kinetic studies .
Safety and Best Practices
Q. What safety protocols mitigate health risks when handling 2-ethoxy-3-methylpyridine derivatives?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., trifluoroethanol) .
- Emergency Procedures :
- For inhalation exposure: Immediately move to fresh air and consult poison control .
- For spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
